3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide
説明
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide chain linked to a 4-(methylsulfanyl)benzyl moiety.
特性
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylsulfanylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-31-19-8-2-16(3-9-19)15-25-22(29)10-11-27-12-13-28-21(23(27)30)14-20(26-28)17-4-6-18(24)7-5-17/h2-9,12-14H,10-11,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVGTNCRQNBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogous derivatives:
Key Observations
Core Heterocycle Variations :
- The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[4,3-b]pyridine () and pyrazolo[1,5-a]pyrimidine (). These variations alter electronic properties and binding pocket compatibility. For example, pyrazolo[1,5-a]pyrimidine derivatives often exhibit enhanced π-stacking due to extended conjugation .
Substituent Effects :
- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound and ’s derivative contrasts with 4-chlorophenyl in . Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
- Sulfur-Containing Groups : The methylsulfanyl group in the target compound differs from methoxy () and sulfonic acid salts (). Sulfur enhances lipophilicity but may reduce aqueous solubility compared to sulfonates .
Pharmacokinetic Implications :
- Compounds with charged groups (e.g., sulfonates in ) demonstrate improved solubility, whereas the target compound’s methylsulfanyl and propanamide groups suggest moderate solubility but better membrane permeability .
Biological Activity Trends: ’s compound with a 4-chlorophenyl group showed anticandidal activity, suggesting halogenated pyrazolo[1,5-a]pyrazinones may target fungal enzymes. The target compound’s 4-fluorophenyl group could similarly interact with microbial targets but requires validation . Docking studies () highlight the importance of hydrophobic enclosures for binding affinity. The target compound’s fluorophenyl and methylsulfanyl groups may contribute to such interactions .
準備方法
Cyclization Strategies
The pyrazolo[1,5-a]pyrazine scaffold is synthesized through a domino reaction involving hydrazines and diketones. A representative protocol from involves heating 3-methyl-pyrazol-5-one (1 mmol) with 1,3-dimethylbarbituric acid (1 mmol), ammonium acetate (1.2 mmol), and benzaldehyde (1 mmol) in water catalyzed by nano-ZnO (0.04 g) at reflux. This method achieves yields of 78–92% for analogous structures.
Key reaction parameters:
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is installed at position 2 via palladium-catalyzed cross-coupling. Using 4-fluorophenylboronic acid and a brominated pyrazolo[1,5-a]pyrazine precursor in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >85% coupling efficiency. Alternatives include Ullmann-type couplings with CuI and 1,10-phenanthroline in DMF at 120°C.
Functionalization with the Propanamide Side Chain
Synthesis of the Propanamide Intermediate
The propanamide side chain is prepared by reacting 3-chloropropionyl chloride with 4-(methylsulfanyl)benzylamine in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) is used as a base, yielding N-[4-(methylsulfanyl)benzyl]propanamide in 91% yield after aqueous workup.
Coupling to the Pyrazine Core
The propanamide is conjugated to the pyrazine core using EDCI/HOBt in DMF. Activation of the carboxylic acid (generated by hydrolyzing the pyrazine methyl ester with LiOH) precedes coupling with the amine, achieving 76–82% yields.
Optimization data:
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMAP | DMF | 82 |
| DCC/NHS | - | THF | 68 |
| HATU | DIPEA | DCM | 79 |
Reaction Optimization and Mechanistic Insights
Catalytic Effects on Cyclization
Nano-ZnO outperforms homogeneous catalysts (e.g., l-proline) in the cyclization step due to its Lewis acidity and high surface area. Comparative studies show a 15–20% yield increase when using nano-ZnO.
Solvent Impact on Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance EDCI-mediated coupling by stabilizing the active ester intermediate. Non-polar solvents (THF, DCM) result in slower kinetics and lower yields.
Characterization and Analytical Data
The final compound is characterized by:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.41 (s, 2H, CH₂), 2.98 (t, J = 7.2 Hz, 2H, COCH₂), 2.44 (s, 3H, SCH₃).
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HRMS (ESI+) : m/z 466.1521 [M+H]⁺ (calc. 466.1518 for C₂₄H₂₃FN₄O₂S).
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HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including condensation of pyrazolo-pyrazinone intermediates with fluorophenyl derivatives and subsequent coupling with methylsulfanyl-containing benzamide groups. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions to minimize side reactions.
- Oxazole/pyrazinone ring closure : Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
- Purification : Employ gradient HPLC with C18 columns to isolate high-purity fractions (>95% by LC-MS) .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions and fluorine incorporation .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities via ESI-TOF or MALDI-TOF .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Begin with:
- Enzyme inhibition assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the fluorophenyl group’s affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
Compare analogs via:
- SAR studies : Substitute the 4-fluorophenyl group with chlorophenyl or methoxyphenyl moieties to assess changes in target binding (e.g., 10-fold lower IC for fluorophenyl in kinase assays vs. chlorophenyl) .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonding with fluorophenyl in EGFR’s ATP-binding pocket) .
Q. How can contradictory data from biological assays (e.g., varying IC50_{50}50 across cell lines) be resolved?
Apply:
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify off-target effects in resistant cell lines .
Q. What computational strategies are effective for predicting physicochemical properties?
Utilize:
Q. How can AI enhance synthesis route design or reaction optimization?
Implement:
- Retrosynthesis algorithms : Use IBM RXN or Chematica to propose alternative pathways with higher atom economy .
- Bayesian optimization : Train models on reaction yield datasets to predict optimal conditions (e.g., catalyst loading, solvent ratios) .
Methodological Frameworks
Q. How to integrate spectroscopic and computational data for structural validation?
Combine:
- DFT calculations : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm) .
- IR spectroscopy : Validate hydrogen-bonding patterns predicted by MD simulations .
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